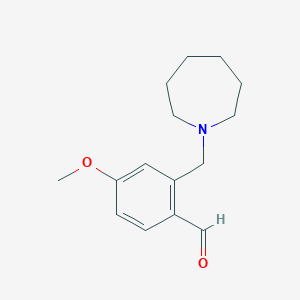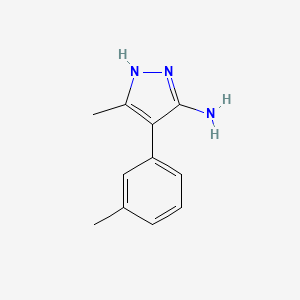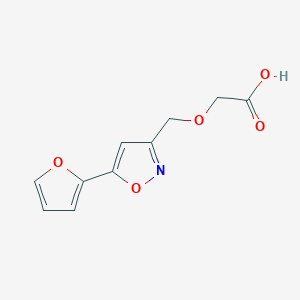
2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid, also known as 5-Furan-2-yl-3-isoxazolmethoxy acetic acid, is a carboxylic acid derived from furan and isoxazole. It is a versatile and important compound that is widely used in the synthesis of various drugs and pharmaceuticals. In addition, it is also used in the research of various biochemical and physiological processes.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Elucidation
- Cyclization Processes: Horaguchi et al. (1979) and Horaguchi et al. (1976) examined the cyclization processes involving derivatives of furan and dibenzofuran acetic acids, highlighting the intricacies and challenges associated with these chemical reactions (Horaguchi & Abe, 1979)(Horaguchi, Shimizu, & Abe, 1976).
- Novel Compound Synthesis: Ismail et al. (2004) focused on the synthesis of novel compounds involving imidazo[1,2-a]pyridines with potential antiprotozoal properties, which are derivatives in the furan family (Ismail et al., 2004).
- Perkin Cyclization: Kowalewska & Kwiecień (2008) delved into the Perkin cyclization of certain alkanoic acids leading to the formation of benzo[b]furans, illustrating the complexity of chemical transformations in this domain (Kowalewska & Kwiecień, 2008).
Biological Implications and Applications
- Maillard Reaction and Chemical Switches: Hofmann (1998) discussed the involvement of furan derivatives in the Maillard reaction, indicating their role in the formation of colored compounds and the intricate chemistry underlying these processes (Hofmann, 1998).
- Bioactive Compound Synthesis: Abdel Hafez, Ahmed, & Haggag (2001) explored the synthesis of bioactive compounds from visnaginone, showcasing the potential pharmaceutical applications of furan derivatives (Abdel Hafez, Ahmed, & Haggag, 2001).
- Enzyme-Catalyzed Oxidation: Dijkman, Groothuis, & Fraaije (2014) discussed the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, indicating the biochemical significance and potential industrial applications of these reactions (Dijkman, Groothuis, & Fraaije, 2014).
Propriétés
IUPAC Name |
2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-10(13)6-14-5-7-4-9(16-11-7)8-2-1-3-15-8/h1-4H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFFHEAMILAGQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

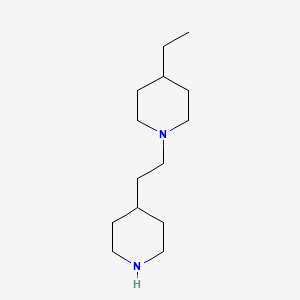
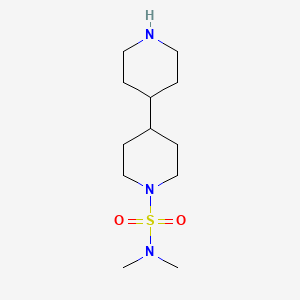

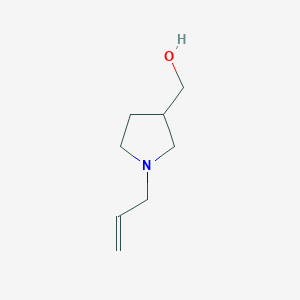
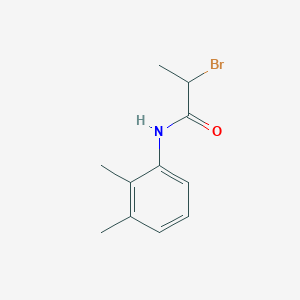
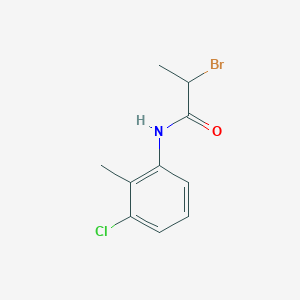
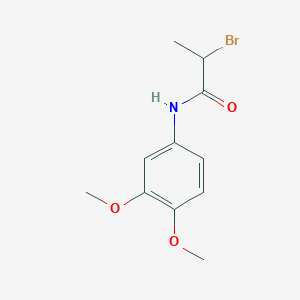

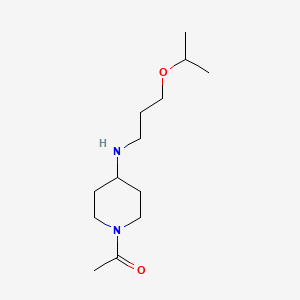
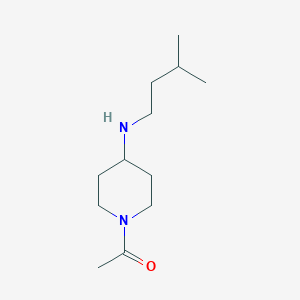
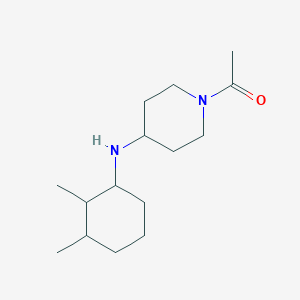
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)
